molecular formula C18H17N3OS3 B2570386 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 865593-27-7

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2570386
M. Wt: 387.53
InChI Key: BSQBFEITTSFTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a chemical compound with the linear formula C19H17N3O3S3. Its molecular weight is 431.558 . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide range of biological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Glutaminase Inhibition

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is studied for its potential as a glutaminase inhibitor. In research aimed at identifying more potent glutaminase inhibitors with improved drug-like properties, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), including the specified compound, were synthesized and evaluated. Some analogs maintained the potency of BPTES, highlighting an opportunity to enhance its solubility. One such analog demonstrated similar potency to BPTES and better solubility, indicating its potential in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial and Antifungal Activity

Research on the synthesis of new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide, explores their potential as antimicrobial agents. These compounds have been synthesized and their structures confirmed through various analytical techniques. They exhibited in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Molecular Structure Analysis

The molecular structure of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide has been detailed, showcasing its synthesis and the interaction of its molecular components. The planes of the acetamide and 1,3,4-thiadiazole units in the compound are twisted, highlighting a hypervalent S⋯O interaction which is critical for its structural stability. In the crystal, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds, which are further connected by C—H⋯O interactions into layers (Ismailova et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c1-13-7-9-15(10-8-13)23-12-16(22)19-17-20-21-18(25-17)24-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBFEITTSFTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

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